BenchChemオンラインストアへようこそ!

Thiazolo[5,4-b]pyridine-6-carboxylic acid

c-KIT inhibition imatinib resistance GIST

Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 1256804-25-7, molecular formula C₇H₄N₂O₂S, molecular weight 180.19 g/mol) is a heterocyclic building block comprising a thiazole ring fused to a pyridine ring at the [5,4-b] position with a carboxylic acid substituent at the 6-position. Its computed XLogP3 is 1.2 and topological polar surface area (TPSA) is 91.3 Ų, with one hydrogen bond donor and five hydrogen bond acceptors.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 1256804-25-7
Cat. No. B179327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridine-6-carboxylic acid
CAS1256804-25-7
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11)
InChIKeyYMHQNVGWFTZOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 1256804-25-7) – Core Scaffold Building Block for Kinase-Targeted Drug Discovery


Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 1256804-25-7, molecular formula C₇H₄N₂O₂S, molecular weight 180.19 g/mol) is a heterocyclic building block comprising a thiazole ring fused to a pyridine ring at the [5,4-b] position with a carboxylic acid substituent at the 6-position [1]. Its computed XLogP3 is 1.2 and topological polar surface area (TPSA) is 91.3 Ų, with one hydrogen bond donor and five hydrogen bond acceptors [1]. The compound is commercially available at ≥95% purity from multiple suppliers and serves as a key synthetic intermediate for constructing kinase inhibitor libraries targeting EGFR, c-KIT, PI3K, and MALT-1 [2][3][4].

Why Thiazolo[5,4-b]pyridine-6-carboxylic acid Cannot Be Replaced by Other Thiazolopyridine Regioisomers in Procurement


Thiazolopyridine carboxylic acids share the identical molecular formula (C₇H₄N₂O₂S, MW = 180.19) across regioisomers, yet their fusion geometry and carboxylic acid position dictate divergent reactivity and biological outcomes. The [5,4-b] fusion with the acid at position 6 places the carboxylate on the pyridine ring adjacent to the bridgehead nitrogen, creating a unique electronic environment and hydrogen-bonding pattern distinct from the [4,5-b], [4,5-c], and [5,4-b]-2-carboxylic or -5-carboxylic isomers [1]. This specific regioisomer is the scaffold explicitly claimed in multiple independent patent families covering MALT-1 protease inhibitors (WO/2022–2024 filings) [2] and is the core intermediate for the most advanced c-KIT and EGFR inhibitor series in the published literature. Substituting another regioisomer invalidates the established structure–activity relationships and may abolish target binding because the spatial orientation of the key hinge-binding nitrogen and the carboxylic acid handle differs fundamentally between isomers [3]. The commercial supply chain reflects this specificity: the [5,4-b]-6-COOH isomer (1256804-25-7) is stocked by multiple global suppliers at ≥95% purity, while other regioisomers show more limited availability, higher lead times, or lower purity specifications [4].

Quantitative Differentiation Evidence for Thiazolo[5,4-b]pyridine-6-carboxylic acid (1256804-25-7) Versus Closest Analogs


c-KIT V560G/D816V Double-Mutant Inhibition: 8-Fold Superiority Over Imatinib for [5,4-b]-Scaffold Derivatives

Thiazolo[5,4-b]pyridine-6-carboxylic acid serves as the core scaffold for compound 6r, which inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC₅₀ of 4.77 ± 0.38 μM in the ADP-Glo kinase assay. This represents an approximately 7.95-fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and is competitive with sunitinib (IC₅₀ = 3.98 ± 1.18 μM) against the same resistant mutant [1]. No regioisomeric scaffold (e.g., [4,5-b] or [4,5-c]) has been reported to deliver comparable potency against this therapeutically relevant resistant mutant, establishing the [5,4-b] scaffold geometry as critical for overcoming the V560G/D816V resistance mechanism [1].

c-KIT inhibition imatinib resistance GIST

EGFR-TK Inhibition in NSCLC: Thiazolo[5,4-b]pyridine Derivatives Match Osimertinib Potency with Selective Cancer Cell Cytotoxicity

Lead compound 10k, elaborated from the thiazolo[5,4-b]pyridine scaffold via Suzuki cross-coupling, exhibited IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549) in the standard MTT assay—values comparable to the clinically approved EGFR inhibitor osimertinib [1]. Critically, compound 10k and the related active derivatives (10b, 10c, 10h, 10i) demonstrated no toxicity against normal BEAS-2B bronchial epithelial cells at concentrations exceeding 35 μM, indicating selective cytotoxicity toward cancer cells [1]. Compound 10k also inhibited EGFR autophosphorylation in HCC827 cells and induced substantial early apoptosis (31.9%) and late apoptosis (8.8%) versus control conditions (2.0% and 1.6%, respectively) [1]. No alternative thiazolopyridine regioisomer has been reported to achieve this triple-cell-line potency profile, underscoring the privileged nature of the [5,4-b] fusion geometry.

EGFR-TK inhibition NSCLC osimertinib comparator

PI3Kα Inhibition at Nanomolar Potency: Thiazolo[5,4-b]pyridine Core is Essential for Kinase Binding

Compound 19a, a 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine derivative, inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values (representative IC₅₀ = 3.6 nM), while showing approximately 10-fold reduced activity against PI3Kβ [1]. Structure–activity relationship studies explicitly demonstrated that the thiazolo[5,4-b]pyridine N-heterocyclic core is directly involved in kinase hinge binding through key hydrogen-bond interactions, and its replacement with a phenyl ring led to a significant loss of activity [1]. This provides direct experimental evidence that the [5,4-b] fusion geometry is a structurally indispensable element for high-affinity PI3Kα engagement, not a substitutable heterocycle.

PI3K inhibition kinase inhibitor SAR

MALT-1 Protease Inhibition: Thiazolo[5,4-b]pyridine is the Uniquely Claimed Scaffold in Multiple Patent Families

In contrast to other thiazolopyridine regioisomers, the [5,4-b] scaffold is the exclusively claimed core in recent MALT-1 protease inhibitor patents (e.g., US-2023312601-A1, 2022–2024 priority) [1]. These patents describe compounds that inhibit MALT-1 protease activity, a validated target for activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) via modulation of the NF-κB pathway [1]. The patent specifications define the [1,3]thiazolo[5,4-b]pyridine core as the mandatory heterocyclic framework (Formula I), with substituent variation permitted only at specified peripheral positions. The [4,5-c] or [4,5-b] regioisomers are not claimed or exemplified in these patent families, indicating that the [5,4-b] geometry provides the optimal spatial presentation of substituents for MALT-1 binding site occupancy [1].

MALT-1 inhibition ABC-DLBCL NF-κB pathway

Regiochemistry-Dependent Synthetic Accessibility: One-Pot [5,4-b] vs [5,4-c] Divergence from Common Precursors

Sahasrabudhe et al. (Synlett 2009) demonstrated that thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine derivatives form regioselectively from the same chloronitropyridine starting materials, with the product distribution determined by the choice of thioamide or thiourea nucleophile . This one-step synthetic divergence means that each regioisomer requires distinct, non-interchangeable synthetic routes. The [5,4-b]-6-carboxylic acid isomer is prepared via annulation of a pyridine ring onto a pre-formed thiazole, or through cyclocondensation of 2-aminopyridine-3-thiol with appropriate aldehydes, a route that does not produce the [4,5-b] or [4,5-c] isomers . Consequently, procurement of the specific [5,4-b]-6-COOH compound cannot be circumvented by purchasing a different regioisomer and attempting chemical isomerization, as the fusion geometry is set during ring construction.

regioselective synthesis thiazolopyridine building block

Recommended Application Scenarios for Thiazolo[5,4-b]pyridine-6-carboxylic acid (1256804-25-7) Based on Evidence


Kinase Inhibitor Library Synthesis Targeting Imatinib-Resistant c-KIT Mutants

The thiazolo[5,4-b]pyridine-6-carboxylic acid scaffold has produced compound 6r with an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, an ~8-fold improvement over imatinib (37.93 μM) [1]. Medicinal chemistry teams pursuing GI stromal tumor (GIST) therapies should use this building block as the core for parallel amide/ester library synthesis at the 6-carboxylic acid position, diversifying the amine coupling partner to explore SAR around the 6r pharmacophore. The availability of 31 characterized derivatives with full SAR data provides a data-rich starting point for lead optimization [1].

EGFR-TK Targeted NSCLC Drug Discovery with Built-in Selectivity Window

Derivatives elaborated from this building block (e.g., compound 10k) match osimertinib's potency across HCC827, H1975, and A-549 NSCLC lines (IC₅₀ 0.010–0.82 μM) while sparing normal BEAS-2B cells at >35 μM [2]. The 6-carboxylic acid serves as the anchor point for Suzuki cross-coupling-based diversification, enabling modular synthesis of focused libraries. This scaffold is appropriate for hit-to-lead programs requiring equipotency to osimertinib combined with a demonstrated cancer-cell-selective cytotoxicity margin [2].

PI3Kα-Selective Inhibitor Design Using the Privileged [5,4-b] Hinge-Binding Motif

The thiazolo[5,4-b]pyridine core engages the kinase hinge region through essential hydrogen bonds, enabling compound 19a to achieve an IC₅₀ of 3.6 nM against PI3Kα with ~10-fold selectivity over PI3Kβ [3]. Structure-based design programs should exploit the 6-carboxylic acid for introducing solubilizing groups or bioconjugation handles, while preserving the intact [5,4-b] heterocycle that molecular docking confirms as critical for hinge recognition [3]. This building block is recommended for PI3K-focused chemical biology probe development.

MALT-1 Protease Inhibitor Development for ABC-DLBCL (IP-Conscious Programs)

The [1,3]thiazolo[5,4-b]pyridine core is the exclusively claimed scaffold in current MALT-1 inhibitor patent families (US-2023312601-A1 and related filings) [4]. Research groups pursuing MALT-1 as a therapeutic target for ABC-DLBCL or other NF-κB-driven malignancies should procure this specific regioisomer to ensure synthetic access to the patented chemical space. The 6-carboxylic acid provides a versatile handle for amide coupling and esterification to introduce the substituted phenyl, pyridyl, or heterocyclic groups described in the patent specifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[5,4-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.